molecular formula C6H9N3O2 B3058985 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid CAS No. 933710-33-9

3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid

Cat. No.: B3058985
CAS No.: 933710-33-9
M. Wt: 155.15 g/mol
InChI Key: VZTGISIKQXYKIJ-UHFFFAOYSA-N
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Description

3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid is a heterocyclic compound containing a triazole ring. Triazoles are known for their versatile biological activities and are commonly used in medicinal chemistry

Preparation Methods

The synthesis of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method includes the use of amidoguanidines or N-cyanoimidates with hydrazine . Industrial production methods often employ microwave irradiation to enhance reaction rates and yields .

Chemical Reactions Analysis

3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acetonitrile as a solvent and elevated temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid involves its interaction with various enzymes and receptors in biological systems. The triazole ring can bind to enzyme active sites, inhibiting their activity and leading to therapeutic effects . The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Properties

IUPAC Name

3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-4-7-5(9-8-4)2-3-6(10)11/h2-3H2,1H3,(H,10,11)(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTGISIKQXYKIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40651050
Record name 3-(5-Methyl-1H-1,2,4-triazol-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933710-33-9
Record name 3-(5-Methyl-1H-1,2,4-triazol-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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